molecular formula C18H16N2OS B379723 (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol CAS No. 328106-79-2

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol

Cat. No. B379723
CAS RN: 328106-79-2
M. Wt: 308.4g/mol
InChI Key: YURUQTAGDWBNTK-UHFFFAOYSA-N
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Description

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol, also known as ATTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis. In analytical chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been shown to have a low toxicity profile in vitro and in vivo. Studies have demonstrated that (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its versatility, as it can be easily modified to yield derivatives with different properties. However, one limitation of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. One area of interest is the development of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol-based materials with improved optoelectronic properties. Another area of interest is the identification of the specific enzymes targeted by (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in cancer cells, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol and its potential applications in other fields.

Synthesis Methods

The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol involves the reaction of 2-amino-4-phenolthiazole with allyl bromide and sodium hydroxide. The resulting product is then reacted with 4-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. This method has been optimized to produce high yields of pure (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol.

properties

IUPAC Name

4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUQTAGDWBNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol

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